Cas no 1248907-98-3 (1-cyclopropyl-3-(3-fluorophenyl)piperazine)

1-Cyclopropyl-3-(3-fluorophenyl)piperazine is a fluorinated piperazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a cyclopropyl group with a 3-fluorophenyl substituent, offering unique steric and electronic properties that may influence receptor binding affinity and selectivity. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. This compound is particularly relevant in the development of CNS-targeting agents due to the piperazine scaffold's prevalence in bioactive molecules. Its well-defined synthetic route allows for consistent purity and scalability, supporting its use in preclinical studies and structure-activity relationship investigations.
1-cyclopropyl-3-(3-fluorophenyl)piperazine structure
1248907-98-3 structure
Product Name:1-cyclopropyl-3-(3-fluorophenyl)piperazine
CAS No:1248907-98-3
MF:C13H17FN2
MW:220.285886526108
MDL:MFCD21091957
CID:5558672
PubChem ID:66523639
Update Time:2025-06-15

1-cyclopropyl-3-(3-fluorophenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-3-(3-fluorophenyl)piperazine
    • MDL: MFCD21091957
    • Inchi: 1S/C13H17FN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2
    • InChI Key: HWUKABXUMAHDSG-UHFFFAOYSA-N
    • SMILES: N1(C2CC2)CCNC(C2=CC=CC(F)=C2)C1

1-cyclopropyl-3-(3-fluorophenyl)piperazine Pricemore >>

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Additional information on 1-cyclopropyl-3-(3-fluorophenyl)piperazine

Comprehensive Overview of 1-cyclopropyl-3-(3-fluorophenyl)piperazine (CAS No. 1248907-98-3)

In the realm of pharmaceutical and chemical research, 1-cyclopropyl-3-(3-fluorophenyl)piperazine (CAS No. 1248907-98-3) has emerged as a compound of significant interest. This piperazine derivative, characterized by its unique cyclopropyl and fluorophenyl substituents, is widely studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may contribute to its interactions with biological targets, making it a promising candidate for further exploration.

The compound's piperazine core is a common motif in medicinal chemistry, often associated with CNS-active molecules. The addition of a 3-fluorophenyl group introduces electron-withdrawing properties, which can influence binding affinity and metabolic stability. Meanwhile, the cyclopropyl moiety adds steric constraints that may enhance selectivity. These attributes have sparked discussions in scientific forums about its potential role in addressing unmet medical needs, aligning with current trends in personalized medicine and targeted therapies.

Recent advancements in computational chemistry and AI-driven drug design have further propelled interest in 1-cyclopropyl-3-(3-fluorophenyl)piperazine. Questions frequently searched in academic databases include: "How does fluorination impact the pharmacokinetics of piperazine derivatives?" and "What are the synthetic routes for cyclopropyl-substituted piperazines?" These queries reflect the growing demand for data on structure-activity relationships (SAR) and scalable synthesis methods.

From a synthetic perspective, the preparation of CAS No. 1248907-98-3 often involves multi-step organic transformations, including nucleophilic substitutions and catalytic cyclization. Researchers emphasize the importance of optimizing reaction conditions to improve yields and purity, topics frequently covered in recent patents and publications. The compound's solubility profile and stability under physiological conditions are also critical factors under investigation.

In the context of green chemistry, there is increasing scrutiny on the environmental impact of synthesizing such specialized intermediates. Innovations in solvent-free reactions and catalytic methods are being explored to produce 1-cyclopropyl-3-(3-fluorophenyl)piperazine more sustainably. This aligns with broader industry shifts toward eco-friendly manufacturing processes, a hot topic in both academic and industrial settings.

Analytical characterization of this compound typically employs techniques like HPLC, NMR spectroscopy, and mass spectrometry. Recent publications highlight the use of hyphenated techniques (e.g., LC-MS) to detect impurities and ensure compliance with stringent regulatory standards. Such quality control measures are essential for applications in preclinical studies, where compound purity directly impacts experimental reproducibility.

Looking ahead, the scientific community anticipates expanded research into the biological activities of 1-cyclopropyl-3-(3-fluorophenyl)piperazine, particularly in neurological and metabolic disorders. Its structural versatility makes it a valuable scaffold for library synthesis in high-throughput screening campaigns. As open-access databases grow, collaborative efforts to share data on this compound could accelerate its translational potential.

For suppliers and manufacturers, proper handling and storage of CAS No. 1248907-98-3 are operational priorities. Technical datasheets recommend inert atmosphere storage at controlled temperatures to maintain stability. These practical considerations are often overlooked in literature but remain critical for ensuring consistent performance in downstream applications.

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